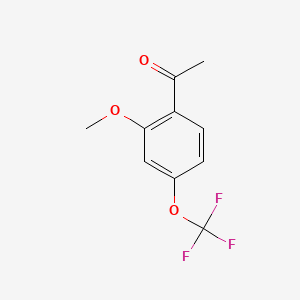

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, while not directly studied in the provided papers, is related to the compounds that have been investigated. The papers focus on derivatives of acetophenone, which share a common phenyl ring with an acetyl group but differ in their substituents. These studies explore the properties and reactivity of these molecules, which can provide insights into the behavior of similar compounds like this compound.

Synthesis Analysis

The synthesis of related compounds involves various methods, including the Claisen condensation reaction. For instance, 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones were synthesized using methyl 2-methoxytetrafluoropropionate as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, followed by deprotection with sulfuric acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of acetophenone derivatives have been studied using density functional theory (DFT) and various spectroscopic techniques. For example, the stable geometry of 2-hydroxy-4-methoxyacetophenone was optimized using DFT, and its structural parameters, thermodynamic properties, and vibrational frequencies were determined . These computational and experimental approaches could be applied to this compound to analyze its molecular structure.

Chemical Reactions Analysis

Acetophenone derivatives have been shown to participate in various chemical reactions. For instance, 2'-methoxyacetophenone (2M) has been identified as an efficient photosensitizer for the formation of cyclobutane pyrimidine dimers (CPDs) in DNA, indicating its potential in photochemical reactions . The reactivity of this compound in similar photochemical processes could be inferred based on these findings.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their substituents. The studies have shown that 2'-methoxyacetophenone has a strong absorption in the UV-A range and can photosensitize the triplet state of a thymidine dinucleotide with light at a wavelength of 320 nm . Additionally, the effects of substituents on the benzene ring vibrational frequencies have been analyzed for 2-hydroxy-4-methoxyacetophenone . These properties, such as absorption spectra, vibrational frequencies, and reactivity descriptors, could be explored for this compound to understand its behavior in various environments.

Scientific Research Applications

Structural Analysis

A study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, which are structurally similar to 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, highlighted the importance of weak intermolecular interactions in determining the crystal structures of these compounds. This research is crucial in understanding the molecular geometry and intermolecular forces affecting similar compounds (Chattopadhyay et al., 2012).

Corrosion Inhibition

Li et al. (2007) investigated triazole derivatives, including those similar to this compound, for their application as corrosion inhibitors. This research provides insights into the adsorption behavior of such compounds on metal surfaces, crucial for industrial applications (Li et al., 2007).

Environment-Friendly Corrosion Inhibition

Hu et al. (2013) explored the use of 2-hydroxy-4-methoxy-acetophenone, a compound similar to this compound, as an environmentally friendly corrosion inhibitor. This study highlights the potential of such compounds in inhibiting corrosion while being eco-friendly (Hu et al., 2013).

Photoluminescent Properties

Research by Kumar et al. (2008) on europium complexes with methoxy derivatives of acetophenones, including structures akin to this compound, revealed their potential in emitting bright red luminescent colors. This property can be leveraged in optical devices and solid-state lamps (Kumar et al., 2008).

Chemical Structure and Reactivity Analysis

Arjunan et al. (2014) conducted a detailed study on 2-hydroxy-4-methoxyacetophenone, providing insights into the structural parameters, thermodynamic properties, and reactivity descriptors. This research is pivotal for understanding the chemical behavior of similar compounds like this compound (Arjunan et al., 2014).

Antimutagenic Properties

A study by Miyazawa et al. (2000) on acetophenones, including paeonol (2-hydroxy-4-methoxyacetophenone), explored their antimutagenic properties. This research is significant in evaluating the potential health benefits and medicinal applications of similar compounds (Miyazawa et al., 2000).

Safety and Hazards

2’-Methoxy-4’-(trifluoromethoxy)acetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It has been suggested that it may have an impact on the respiratory system

Mode of Action

It is known that the compound has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates . This suggests that the compound may interact with its targets through a mechanism involving fluorination.

Biochemical Pathways

Given its potential role in fluorination reactions, it may be involved in pathways related to halogenation or other processes involving the modification of aromatic substrates .

Result of Action

Given its potential role in fluorination reactions, it may induce changes in the chemical structure of its targets, potentially altering their function .

properties

IUPAC Name |

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMJXZPRMMJVTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)

![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)

![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)